molecular formula C17H19N3O3S B10929174 1-(3-Methoxypropyl)-3-(2'-nitrobiphenyl-4-yl)thiourea

1-(3-Methoxypropyl)-3-(2'-nitrobiphenyl-4-yl)thiourea

Katalognummer: B10929174
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: IJZHNDMLOFJNCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both methoxypropyl and nitro-biphenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA typically involves the reaction of 3-methoxypropylamine with 2-nitro-4-biphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

    Reduction: Formation of N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA.

    Substitution: Formation of various substituted thiourea derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive thiourea compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group could be involved in redox reactions, while the thiourea moiety might form hydrogen bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA: A reduced form of the compound.

    N-(3-METHOXYPROPYL)-N’-(4-BIPHENYLYL)THIOUREA: Lacks the nitro group.

    N-(2’-NITRO-4-BIPHENYLYL)THIOUREA: Lacks the methoxypropyl group.

Uniqueness

N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is unique due to the combination of the methoxypropyl and nitro-biphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C17H19N3O3S

Molekulargewicht

345.4 g/mol

IUPAC-Name

1-(3-methoxypropyl)-3-[4-(2-nitrophenyl)phenyl]thiourea

InChI

InChI=1S/C17H19N3O3S/c1-23-12-4-11-18-17(24)19-14-9-7-13(8-10-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,24)

InChI-Schlüssel

IJZHNDMLOFJNCQ-UHFFFAOYSA-N

Kanonische SMILES

COCCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.